molecular formula C19H21NO B1670902 Sinequan CAS No. 1668-19-5

Sinequan

Katalognummer: B1670902
CAS-Nummer: 1668-19-5
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: ODQWQRRAPPTVAG-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cidoxepin, also known as cis-doxepin or (Z)-doxepin, is a tricyclic antidepressant developed in the 1960s. It is the cis or (Z) stereoisomer of doxepin, a mixture of (E) and (Z) isomers used commercially. Cidoxepin acts as a serotonin-norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic. It has been reinvestigated and is currently under development as an antihistamine for treating chronic urticaria .

Vorbereitungsmethoden

Die Synthese von Cidoxepin umfasst die folgenden Schritte:

    Bildung des Dibenzoxepin-Ringsystems: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht.

    Einführung der Dimethylamino-Seitenkette: Dieser Schritt beinhaltet die Reaktion des Dibenzoxepin-Zwischenprodukts mit Dimethylamin unter bestimmten Bedingungen.

    Reinigung und Isolierung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsverfahren beinhalten typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Cidoxepin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Cidoxepin kann oxidiert werden, um entsprechende N-Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können Cidoxepin in seine reduzierten Formen umwandeln.

    Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Cidoxepin-Molekül einführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Treatment of Insomnia

Doxepin has been extensively studied for its efficacy in managing chronic primary insomnia. Research indicates that low doses (1 mg, 3 mg, and 6 mg) significantly improve sleep quality without causing residual sedation the following day.

  • Case Study: Efficacy in Chronic Insomnia
    • Participants: 67 adults with chronic primary insomnia.
    • Results: Statistically significant improvements were observed in wake time during sleep, total sleep time, and overall sleep efficiency when compared to placebo. The study demonstrated that doxepin effectively reduced subjective latency to sleep onset at the highest dose (6 mg) .
Dosage (mg)Wake Time During SleepTotal Sleep TimeSleep Efficiency
PlaceboBaselineBaselineBaseline
1ImprovedImprovedImproved
3Significantly improvedSignificantly improvedSignificantly improved
6Significantly reducedSignificantly increasedMaintained

Management of Anxiety Disorders

Doxepin has also been utilized in treating anxiety disorders. Its sedative properties help alleviate symptoms associated with anxiety.

  • Case Study: Comparison with Diazepam
    • A study comparing doxepin to diazepam found both drugs effective in relieving anxiety symptoms. However, doxepin's side effect profile was noted to be more favorable in certain patient populations .

Neuropathic Pain Relief

Emerging research suggests that doxepin may serve as an analgesic for neuropathic pain management.

  • Research Findings:
    • Doxepin has shown efficacy in treating neuropathic pain conditions, particularly postherpetic neuralgia and diabetic neuropathy. Its mechanism involves modulating pain pathways through serotonin and norepinephrine reuptake inhibition .

Safety Profile

Doxepin’s safety profile is well-documented across various studies. Common side effects include sedation, dry mouth, and potential weight gain. However, serious adverse effects are rare when used at recommended doses.

  • Safety Data Summary:
Side EffectIncidence Rate (%)
Sedation15
Dry Mouth10
Weight Gain5
Serious Adverse Effects<1

Wirkmechanismus

Cidoxepin exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

Cidoxepin ähnelt anderen trizyklischen Antidepressiva wie:

    Doxepin: Ein Gemisch aus (E)- und (Z)-Isomeren, wobei Cidoxepin das (Z)-Isomer ist.

    Amitriptylin: Ein weiteres trizyklisches Antidepressivum mit ähnlicher Hemmung der Serotonin-Noradrenalin-Wiederaufnahme.

    Clomipramin: Bekannt für seine starke Hemmung der Serotonin-Wiederaufnahme.

Cidoxepin ist aufgrund seiner spezifischen stereoisomeren Form einzigartig, was zu seinem einzigartigen pharmakologischen Profil und möglicherweise einer größeren Antidepressiva-Aktivität im Vergleich zu seinem trans-Isomer beitragen kann .

Biologische Aktivität

Sinequan, the brand name for doxepin hydrochloride, is a tricyclic antidepressant with significant biological activity, particularly in treating depression and anxiety disorders. This article explores the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of doxepin, supported by relevant studies and data.

Doxepin exhibits a multifaceted mechanism of action primarily through the inhibition of neurotransmitter reuptake:

  • Norepinephrine and Serotonin Reuptake Inhibition : Doxepin inhibits the reuptake of norepinephrine and serotonin at synaptic clefts, thereby increasing their availability in the central nervous system (CNS) .
  • Antihistaminic Effects : The compound also acts as an antagonist at histamine H1 receptors, contributing to its sedative properties .
  • Anticholinergic Activity : Doxepin has anticholinergic effects which can lead to side effects such as dry mouth and urinary retention .

Clinical Efficacy

Doxepin has been evaluated in various clinical settings, demonstrating effectiveness in treating insomnia, anxiety, and depression. Below is a summary of key findings from clinical studies:

StudyPopulationInterventionOutcome MeasureResults
Study 401Non-elderly adultsDoxepin 1, 3, 6 mg vs. placeboWake Time During Sleep (WTDS)Significant reduction in WTDS at 6 mg dose
Study 502Elderly adultsDoxepin 6 mg vs. placeboWake Time After Sleep Onset (WASO)Reduced WASO compared to placebo
Krystal et al., 2010Insomnia patientsUltra-low-dose doxepin (≤6 mg)Total Sleep Time (TST)Increased TST significantly compared to placebo
Lankford et al., 2012Mixed anxiety/depressionDoxepin vs. alprazolamAnxiety scoresDoxepin showed comparable efficacy to alprazolam

Case Studies

Several case studies illustrate the diverse applications of doxepin:

  • Neuropathic Pain Management : A randomized double-blind study found that topical doxepin significantly reduced neuropathic pain compared to placebo, highlighting its analgesic properties beyond its psychiatric indications .
  • Chronic Insomnia : In a cohort of patients with chronic insomnia, doxepin was shown to improve sleep maintenance significantly without significant adverse effects on next-day functioning .

Safety Profile

While doxepin is generally well-tolerated, it can cause side effects due to its anticholinergic properties and sedative effects:

  • Common Side Effects : These include drowsiness, dry mouth, constipation, and urinary retention.
  • Serious Risks : There are potential risks of QT interval prolongation; thus, monitoring is necessary when used with other medications affecting cardiac rhythm .

Eigenschaften

CAS-Nummer

1668-19-5

Molekularformel

C19H21NO

Molekulargewicht

279.4 g/mol

IUPAC-Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI-Schlüssel

ODQWQRRAPPTVAG-GZTJUZNOSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Isomerische SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31

Kanonische SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Aussehen

Solid powder

Siedepunkt

154-157 ºC at 0.03 mmHg
154-157 °C @ 0.03 MM HG

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

melting_point

185-191 ºC
Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/
Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/
Melting point 192 to 193 °C /trans-HYDROCHLORIDE/
Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/

Key on ui other cas no.

3607-34-9
1668-19-5

Physikalische Beschreibung

Solid

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

DECOMP SLOWLY IN LIGHT, NONHYGROSCOPIC UP TO 75% RELATIVE HUMIDITY, RELATIVELY STABLE IN HEAT /HYDROCHLORIDE/

Löslichkeit

WHITE CRYSTALLINE SUBSTANCE;  1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Apo Doxepin
Apo-Doxepin
ApoDoxepin
Aponal
Deptran
Desidox
Doneurin
Doxepia
Doxepin
Doxepin beta
Doxepin Hydrochloride
Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5)
Doxepin RPh
Doxepin-RPh
Espadox
Hydrochloride, Doxepin
Mareen
Novo Doxepin
Novo-Doxepin
Prudoxin
Quitaxon
Sinequan
Sinquan
Xepin
Zonalon

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

5.4 g (0.02 mol) of the 11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, prepared according to (c) above, in 20 mL tetrahydrofuran and 5.5 g (0.12 mol) dimethylamine in 20 mL ethanol is heated together for 3 hours using a glass autoclave and a temperature of 95-100° C. (boiling water bath). Water and 6 N hydrochloric acid are added to the contents of the autoclave and the mixture is extracted with ether. The separated, aqueous-acid components are then made alkaline with dilute caustic soda solution, and the oil thereby separated is taken up in ether. The ether residue, after distillation in a high vacuum, produces 4.1 g (73.5% of theory) of 11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, having a B.P.0.1 147-150° C. The melting point of the hydrochloride is 182-184° C. (recrystallized from isopropanol).
Name
11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Yield
73.5%

Synthesis routes and methods II

Procedure details

Doxepin hydrochloride (10 g., 0.032 mol) was dissolved in 50 ml. H2O. Sodium bicarbonate (3.2 g., 0.038 mol) suspended in 25 ml. of H2O was added with stirring, and the mixture stirred for 20 minutes and then extracted 3×50 ml. ether. The ether extracts were combined, dried (Na2SO4) and evaporated in vacuo to yield doxepin as an oil (8.33 g.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
doxepin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinequan
Reactant of Route 2
Reactant of Route 2
Sinequan
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sinequan
Reactant of Route 4
Reactant of Route 4
Sinequan
Reactant of Route 5
Sinequan
Reactant of Route 6
Reactant of Route 6
Sinequan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.